N-methyl-N-(1-phenylethenyl)acetamide
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Overview
Description
N-methyl-N-(1-phenylethenyl)acetamide: is an organic compound with the molecular formula C11H13NO It is a derivative of acetamide, where the nitrogen atom is substituted with a methyl group and a phenylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(1-phenylethenyl)acetamide typically involves the reaction of N-methylacetamide with styrene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The industrial production process often includes steps such as purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: N-methyl-N-(1-phenylethenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The phenylethenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: N-methyl-N-(1-phenylethenyl)acetamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and other biochemical processes. Its ability to interact with specific biological targets makes it useful in understanding cellular mechanisms.
Medicine: this compound has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and other advanced materials. Its versatility and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-methyl-N-(1-phenylethenyl)acetamide involves its interaction with specific molecular targets. The phenylethenyl group allows the compound to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-methylacetamide: A simpler derivative of acetamide with only a methyl group attached to the nitrogen atom.
N-phenylethenylacetamide: Similar to N-methyl-N-(1-phenylethenyl)acetamide but lacks the methyl group on the nitrogen atom.
N-methyl-N-phenylacetamide: Contains a phenyl group instead of a phenylethenyl group.
Uniqueness: this compound is unique due to the presence of both a methyl group and a phenylethenyl group on the nitrogen atom. This dual substitution imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
CAS No. |
72012-52-3 |
---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.2 |
Purity |
95 |
Origin of Product |
United States |
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